molecular formula C11H7F3N2OS B2947669 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile CAS No. 852840-37-0

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Cat. No.: B2947669
CAS No.: 852840-37-0
M. Wt: 272.25
InChI Key: ZCTBKENXWAJCIN-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their pharmaceutical and biological activity and are used in various fields such as biochemistry and medicinal chemistry .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile” would require more specific information.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature .

Scientific Research Applications

Anti-Tumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative with a structure related to 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile, has demonstrated significant anti-tumor activity against human breast, colon, and renal cancer cell lines. This compound undergoes hydrolysis in an aqueous solution to generate an oxenium ion intermediate, which is selectively trapped by N(3)(-) in an aqueous environment. The presence of the benzothiazol-2-yl substituent influences the rate of ionization and stability of the intermediate, contributing to its anti-tumor properties (Wang et al., 2009).

Sensing Magnesium and Zinc Cations

Benzothiazole analogs have been used for the development of fluorescent probes. Specifically, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole and its analog have been synthesized and applied as fluorescent probes for sensing magnesium and zinc cations. These compounds show sensitivity to pH changes and exhibit large fluorescence enhancement under basic conditions, attributable to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic environments. Two specific benzothiazole derivatives showed superior stability and higher inhibition efficiencies compared to previously reported inhibitors in this family. These compounds can adsorb onto surfaces through both physical and chemical means, demonstrating the potential of benzothiazole derivatives in corrosion protection applications (Hu et al., 2016).

Photoluminescence

Zn(II) complexes of fluorine-containing, benzothiazole-derived ligands have been synthesized and characterized, demonstrating significant photoluminescence. These complexes exhibit mononuclear structures and sublime easily. Their fluorinated nature leads to broad visible photoluminescence, making them interesting candidates for optoelectronic applications (Li et al., 2013).

Anti-Hyperalgesic and Anti-Edematogenic Effects

Compounds derived from the cyclocondensation reaction of 4-aryl-1,1,1-trifluoro-4-methoxybut-3-en-2-ones or 1-aryl-4,4,4-trifluoro-butane-1,3-diones, containing a benzothiazol-2-yl moiety, were tested for their effect on a pathological pain model in mice. Some of these compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, suggesting potential therapeutic applications (Lobo et al., 2015).

Safety and Hazards

The safety and hazards associated with benzothiazole compounds can vary depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their broad spectrum of biological activities. Future research may focus on the development of new synthetic processes, the discovery of new biological activities, and the design of benzothiazole derivatives with improved potency and selectivity .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTBKENXWAJCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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